molecular formula C4H12ClNO B14679436 N,N-diethylhydroxylamine;hydrochloride CAS No. 38968-22-8

N,N-diethylhydroxylamine;hydrochloride

Cat. No.: B14679436
CAS No.: 38968-22-8
M. Wt: 125.60 g/mol
InChI Key: DWPFAJHIOBOYEB-UHFFFAOYSA-N
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Description

N,N-diethylhydroxylamine;hydrochloride: is an organic compound with the chemical formula (C₂H₅)₂NOH·HCl. It is a colorless to yellow liquid with an amine-like odor. This compound is known for its versatility and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-diethylhydroxylamine can be synthesized through the reaction of triethylamine with a peroxide. The reaction typically involves the following steps:

    Reaction with Triethylamine: Triethylamine is reacted with a peroxide, such as hydrogen peroxide, under controlled conditions.

    Purification: The resulting product is purified to obtain N,N-diethylhydroxylamine.

Industrial Production Methods: In industrial settings, N,N-diethylhydroxylamine is produced using large-scale chemical reactors. The process involves the same basic steps as the laboratory synthesis but on a much larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-diethylhydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N,N-diethylhydroxylamine oxide.

    Reduction: It can reduce certain metal ions, such as hexavalent chromium, to their lower oxidation states.

    Substitution: It can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Aqueous solutions of N,N-diethylhydroxylamine are used for the reduction of metal ions.

    Substitution: Electrophiles such as alkyl halides can react with N,N-diethylhydroxylamine under mild conditions.

Major Products Formed:

    Oxidation: N,N-diethylhydroxylamine oxide.

    Reduction: Reduced metal ions (e.g., trivalent chromium).

    Substitution: Substituted amine derivatives.

Scientific Research Applications

Chemistry: N,N-diethylhydroxylamine is used as a ligand in the preparation of unsymmetric mixed ligand oxadiazoline and/or imine platinum complexes . It is also employed in the synthesis of organometallic clusters of mixed hydrazide/hydroxylamide clusters of zinc .

Biology: In biological research, N,N-diethylhydroxylamine is used as a radical scavenger and an antioxidant. It helps in studying oxidative stress and its effects on biological systems.

Medicine: N,N-diethylhydroxylamine has potential applications in medicine as an antioxidant. It is being explored for its ability to protect cells from oxidative damage.

Industry: In industrial applications, N,N-diethylhydroxylamine is used as an oxygen scavenger in water treatment . It helps in preventing corrosion in boiler systems by reacting with dissolved oxygen.

Mechanism of Action

N,N-diethylhydroxylamine exerts its effects through various mechanisms:

    Oxygen Scavenging: It reacts with dissolved oxygen to form water, thereby preventing oxidative damage.

    Radical Scavenging: It neutralizes free radicals by donating hydrogen atoms, thus preventing radical-induced damage.

    Reduction: It reduces metal ions to their lower oxidation states, which can be beneficial in various chemical processes.

Comparison with Similar Compounds

  • N-methylethanolamine
  • Dimethylethanolamine
  • Diethylethanolamine
  • Diethanolamine
  • N,N-diisopropylaminoethanol

Uniqueness: N,N-diethylhydroxylamine is unique due to its dual functionality as both an oxygen scavenger and a radical scavenger. This makes it highly versatile and useful in a wide range of applications, from water treatment to biological research.

Properties

CAS No.

38968-22-8

Molecular Formula

C4H12ClNO

Molecular Weight

125.60 g/mol

IUPAC Name

N,N-diethylhydroxylamine;hydrochloride

InChI

InChI=1S/C4H11NO.ClH/c1-3-5(6)4-2;/h6H,3-4H2,1-2H3;1H

InChI Key

DWPFAJHIOBOYEB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)O.Cl

Origin of Product

United States

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